Cas no 104494-34-0 (1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-)

1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- structure
104494-34-0 structure
Product Name:1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
CAS-nummer:104494-34-0
MF:C30H38O4
MW:462.620329380035
CID:194332
PubChem ID:480870
Update Time:2025-04-19

1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1-yl)-
    • 1,2-Benzenediol,5-[(2S)-6-(1,1-dimethyl-2-propen-1-yl)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,4-bis(3-methyl-2-buten-1
    • 104494-34-0
    • LMPK12020237
    • CHEBI:186800
    • Kazinol E
    • 5-[(2S)-6-(1,1-dimethylallyl)-7-hydroxy-chroman-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
    • 5-[7-Hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-1-benzopyran-2-yl]-3,4-bis(3-methylbut-2-en-1-yl)benzene-1,2-diol
    • DTXSID00909004
    • 5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol
    • Inchi: 1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1
    • InChI-sleutel: RPBKTSQYNACKIG-MHZLTWQESA-N
    • LACHT: O1C2C=C(C(=CC=2CC[C@H]1C1C=C(C(=C(C/C=C(\C)/C)C=1C/C=C(\C)/C)O)O)C(C=C)(C)C)O

Berekende eigenschappen

  • Exacte massa: 462.27714
  • Monoisotopische massa: 462.27701
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 7
  • Complexiteit: 745
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 69.9
  • XLogP3: 8.5

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 609.4°Cat760mmHg
  • Vlampunt: 322.4°C
  • Brekindex: 1.584
  • PSA: 69.92
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